molecular formula C15H22N2 B609776 Iadademstat CAS No. 1431304-21-0

Iadademstat

カタログ番号 B609776
CAS番号: 1431304-21-0
分子量: 230.355
InChIキー: NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).

科学的研究の応用

Iadademstat in Acute Myeloid Leukemia (AML) Treatment

Iadademstat, a potent and selective inhibitor of LSD1 (KDM1A), has demonstrated promising results in treating relapsed or refractory acute myeloid leukemia (R/R AML). In a phase I study, it was observed to have a good safety profile and showed signs of clinical and biological activity as a single agent in patients with R/R AML. The study revealed a dose-dependent increase in plasma exposure and a potent induction of differentiation biomarkers, contributing to reductions in blood and bone marrow blast percentages (Salamero et al., 2020).

Iadademstat in Combination with Immunotherapy for Melanoma

Research has also explored the efficacy of iadademstat in combination with immunotherapy. In an in vivo model of melanoma, iadademstat combined with an anti-Pd1 antibody reduced tumor growth significantly. This suggests its potential in enhancing the effectiveness of immunotherapy, especially in oncological conditions that exhibit low response to existing treatments (Maes et al., 2019).

Targeting Breast Cancer Stem Cells

Iadademstat has been tested for its ability to target SOX2-driven cancer stem cells (CSC) in breast cancer. It effectively blocked CSC-driven mammosphere formation in breast cancer cell lines dependent on SOX2 expression. This indicates iadademstat's potential as an epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes (Cuyás et al., 2020).

Iadademstat in Small Cell Lung Cancer (SCLC) Treatment

In the CLEPSIDRA trial, iadademstat was assessed in combination with platinum-etoposide in patients with relapsed extensive-stage SCLC. The study aimed to establish the safety, tolerability, and efficacy of this combination, highlighting iadademstat's role in enhancing current chemotherapy treatments for SCLC (Navarro Mendivil et al., 2019).

Efficacy in Elderly AML Patients

Iadademstat, in combination with azacitidine, showed efficacy in elderly AML patients in the ALICE trial. This study supports the potential of iadademstat in combination therapies for leukemia, especially in elderly patients with limited treatment options (Buesa et al., 2019).

特性

CAS番号

1431304-21-0

製品名

Iadademstat

分子式

C15H22N2

分子量

230.355

IUPAC名

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChIキー

NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1

SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ORY-1001;  ORY1001;  ORY 1001;  RG6016;  RG 6016;  RG-6016

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iadademstat
Reactant of Route 2
Reactant of Route 2
Iadademstat
Reactant of Route 3
Iadademstat
Reactant of Route 4
Iadademstat
Reactant of Route 5
Iadademstat
Reactant of Route 6
Reactant of Route 6
Iadademstat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。